Cas no 122000-99-1 (L-Leucine,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-, ethylester)

L-Leucine,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-, ethylester structure
122000-99-1 structure
Product name:L-Leucine,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-, ethylester
CAS No:122000-99-1
MF:C43H60N12O9
MW:889.01150894165
CID:184459
PubChem ID:5492433

L-Leucine,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-, ethylester Chemical and Physical Properties

Names and Identifiers

    • L-Leucine,N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-, ethylester
    • ethyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1
    • N-acetyl-gastrin releasing peptide ethyl ester
    • ethyl N-acetyl-L-histidyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucinate
    • Grp-EE
    • N-Acetyl-grp-och2-CH3
    • ethyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate
    • CHEMBL2369372
    • 122000-99-1
    • 2-[2-[2-(2-{2-[2-[2-Acetylamino-3-(3H-imidazol-4-yl)-propionylamino]-3-(1H-indol-3-yl)-propionylamino]-propionylamino}-3-methyl-butyrylamino)-acetylamino]-3-(3H-imidazol-4-yl)-propionylamino]-4-methyl-pentanoic acid ethyl ester
    • DTXSID80153462
    • BDBM50012300
    • Inchi: InChI=1S/C43H60N12O9/c1-8-64-43(63)35(13-23(2)3)54-41(61)34(16-29-19-45-22-49-29)52-36(57)20-47-42(62)37(24(4)5)55-38(58)25(6)50-39(59)32(14-27-17-46-31-12-10-9-11-30(27)31)53-40(60)33(51-26(7)56)15-28-18-44-21-48-28/h9-12,17-19,21-25,32-35,37,46H,8,13-16,20H2,1-7H3,(H,44,48)(H,45,49)(H,47,62)(H,50,59)(H,51,56)(H,52,57)(H,53,60)(H,54,61)(H,55,58)/t25-,32-,33-,34-,35-,37-/m0/s1
    • InChI Key: XJDBEYLBPMSDAA-QQOSZXOGSA-N
    • SMILES: CCOC([C@@H](NC([C@H](CC1=CN=CN1)NC(CNC([C@@H](NC([C@@H](NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@H](CC1=CN=CN1)NC(=O)C)=O)=O)C)=O)C(C)C)=O)=O)=O)CC(C)C)=O

Computed Properties

  • Exact Mass: 885.43761
  • Monoisotopic Mass: 888.46062154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 25
  • Complexity: 1620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 303Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 294.45

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.